(R)-2-amino-3-cyclopropylpropanoic acid
Overview
Description
(R)-2-amino-3-cyclopropylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
D-Cyclopropylalanine, also known as ®-2-amino-3-cyclopropylpropanoic acid or (2R)-2-amino-3-cyclopropylpropanoic acid, is a chiral amino acid derivative that has been found to exhibit significant antifungal effects . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary target of D-Cyclopropylalanine is the enzyme α-isopropylmalate synthase (α-IMPS) . This enzyme plays a crucial role in the biosynthetic pathway of the essential amino acid L-leucine .
Mode of Action
D-Cyclopropylalanine interacts with its target, α-IMPS, by inhibiting its function . This inhibition blocks the biosynthesis of the essential amino acid L-leucine . The absence of L-leucine in turn inhibits the growth of fungi and bacteria .
Biochemical Pathways
The affected biochemical pathway is the biosynthesis of the essential amino acid L-leucine . α-IMPS, the enzyme inhibited by D-Cyclopropylalanine, catalyzes the rate-limiting step in this pathway . The inhibition of this pathway leads to a deficiency in L-leucine, which is critical for protein synthesis and growth in fungi and bacteria .
Result of Action
The molecular and cellular effects of D-Cyclopropylalanine’s action result in the inhibition of fungal and bacterial growth . By blocking the biosynthesis of the essential amino acid L-leucine, it disrupts protein synthesis and growth in these organisms .
Biochemical Analysis
Biochemical Properties
D-Cyclopropylalanine plays a significant role in biochemical reactions. It has been found to inhibit the enzyme -isopropylmalate synthase ( -IMPS), which catalyzes the rate-limiting step in the biosynthetic pathway of the essential amino acid L-leucine . This interaction with -IMPS suggests that D-Cyclopropylalanine may interact with other enzymes and proteins involved in amino acid biosynthesis.
Cellular Effects
The effects of D-Cyclopropylalanine on cells are primarily related to its inhibition of L-leucine biosynthesis. By inhibiting -IMPS, D-Cyclopropylalanine can disrupt the production of L-leucine, an essential amino acid that is necessary for protein synthesis and other cellular processes . This disruption can affect cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of D-Cyclopropylalanine involves its binding to -IMPS, inhibiting the enzyme’s activity and thereby disrupting the biosynthesis of L-leucine . This can lead to changes in gene expression related to amino acid metabolism and other cellular processes.
Metabolic Pathways
D-Cyclopropylalanine is involved in the metabolic pathway of L-leucine biosynthesis, where it interacts with the enzyme -IMPS . It could potentially affect metabolic flux or metabolite levels by disrupting this pathway.
Properties
IUPAC Name |
(2R)-2-amino-3-cyclopropylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUXJMWPVJQIHI-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429389 | |
Record name | D-Cyclopropylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121786-39-8 | |
Record name | D-Cyclopropylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.